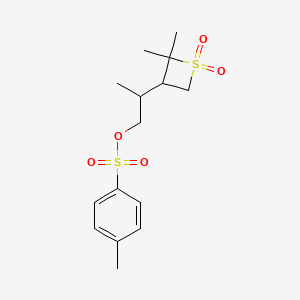

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate

Beschreibung

This compound features a thietane dioxide core (a four-membered ring containing two sulfonyl groups) attached to a propyl chain and a 4-methylbenzenesulfonate (tosylate) group. The sulfonyl groups confer strong electron-withdrawing effects, influencing reactivity and stability. Its structural uniqueness lies in the strain of the thietane ring and the sulfonate's role as a leaving group, making it relevant in organic synthesis and pharmaceutical intermediates .

Eigenschaften

CAS-Nummer |

23431-20-1 |

|---|---|

Molekularformel |

C15H22O5S2 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

2-(2,2-dimethyl-1,1-dioxothietan-3-yl)propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H22O5S2/c1-11-5-7-13(8-6-11)22(18,19)20-9-12(2)14-10-21(16,17)15(14,3)4/h5-8,12,14H,9-10H2,1-4H3 |

InChI-Schlüssel |

JIOPURBIBVJCGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CS(=O)(=O)C2(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl-4-methylbenzolsulfonat beinhaltet typischerweise die Reaktion von 2,2-Dimethyl-1,1-dioxidothietan mit 4-Methylbenzolsulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Sulfonylchlorids zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren beinhalten, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung von automatisierten Systemen für die Zugabe von Reagenzien und die Trennung von Produkten kann die Effizienz und Skalierbarkeit des Prozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl-4-methylbenzolsulfonat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Sulfonatestergruppe kann durch Nucleophile wie Amine oder Thiole verdrängt werden, was zur Bildung neuer Verbindungen führt.

Oxidation: Der Thietanring kann unter geeigneten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thioether oder andere reduzierte schwefelhaltige Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Amine, Thiole und Alkoxide. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden für Oxidationsreaktionen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden für Reduktionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise würde die nucleophile Substitution mit einem Amin ein Aminderivat ergeben, während die Oxidation mit Wasserstoffperoxid ein Sulfon erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl-4-methylbenzolsulfonat seine Wirkung entfaltet, hängt vom jeweiligen Kontext ab, in dem es verwendet wird. Bei chemischen Reaktionen wirkt die Sulfonatestergruppe als Abgangsgruppe und erleichtert so nucleophile Substitutionsreaktionen. In biologischen Systemen kann die Verbindung mit Enzymen oder anderen Proteinen interagieren, was zu Veränderungen in ihrer Aktivität oder Funktion führt.

Wirkmechanismus

The mechanism by which 2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate exerts its effects depends on the specific context in which it is used. In chemical reactions, the sulfonate ester group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate

- Core Structure : 1,3-dioxolane (five-membered ring with two oxygen atoms) vs. thietane dioxide (four-membered ring with two sulfonyl groups).

- Key Differences :

- Applications: Dioxolane derivatives are common in chiral synthesis, while thietane-based compounds may offer novel reactivity in strained systems.

2-(1-Ethoxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propyl 4-methylbenzenesulfonate

- Functional Groups : Nitroimidazole (electron-deficient aromatic system) vs. thietane dioxide.

- Key Differences :

- The nitroimidazole group enables applications in hypoxia imaging (e.g., [¹⁸F]FMISO radiosynthesis), whereas the thietane dioxide is more suited for mechanistic studies in organic chemistry.

- Electronic effects differ: nitro groups enhance redox activity, while sulfonyl groups stabilize intermediates .

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

- Core Structure: Bicyclic octane with triazole vs. monocyclic thietane.

- Key Differences :

Physicochemical Properties

Biologische Aktivität

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate is a sulfonate compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H22O5S

- Molecular Weight : 346.468 g/mol

- CAS Number : 223431-20-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological systems. The presence of the sulfonate group enhances its solubility in biological fluids, facilitating its interaction with biomolecules.

Potential Mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications.

In Vitro Studies

Research has indicated that this compound exhibits significant bioactivity in vitro:

- Cell Viability Assays : Studies demonstrate that the compound can affect cell proliferation rates in various cancer cell lines.

- Cytokine Production : It has been shown to reduce the production of TNF-α and IL-6 in stimulated macrophages, indicating anti-inflammatory properties.

In Vivo Studies

In vivo experiments using animal models have provided insights into the therapeutic potential of this compound:

- Model for Rheumatoid Arthritis : In a study involving a complete Freund's adjuvant (CFA)-induced arthritis model, administration of the compound resulted in reduced paw edema and improved mechanical sensitivity compared to control groups .

Case Studies

- Rheumatoid Arthritis Model : A study demonstrated that treatment with the compound significantly alleviated symptoms associated with rheumatoid arthritis by modulating inflammatory responses and oxidative stress markers .

- Cancer Cell Lines : Research on various cancer cell lines indicated that the compound could inhibit cell growth through apoptosis induction mechanisms, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.